molecular formula C15H10Cl2N2O B11992561 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone CAS No. 302913-45-7

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone

Cat. No.: B11992561
CAS No.: 302913-45-7
M. Wt: 305.2 g/mol
InChI Key: USNAJRWUNHPZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzylamine and 2-chlorobenzoyl chloride.

    Condensation Reaction: The 2-chlorobenzylamine reacts with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazolinone ring structure.

    Chlorination: The final step involves chlorination using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 7th position of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 7 (aromatic ring) and 2' (benzyl group) serve as electrophilic centers for nucleophilic displacement.

Example Reaction with Hydrazine:
Reaction with hydrazine hydrate under reflux conditions replaces the 4(3H)-quinazolinone carbonyl oxygen with a hydrazine group, forming 3-amino-7-chloro-2-(2-chlorobenzyl)quinazoline (yield: 40–67%) . This intermediate is pivotal for synthesizing triazole derivatives via cyclocondensation .

Key Conditions:

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (80–100°C)

  • Monitoring: TLC (Rf 0.5–0.7 in ethyl acetate/hexane)

Condensation Reactions

The carbonyl group at position 4 participates in Knoevenagel-type condensations with aldehydes.

Styryl Derivative Synthesis:
Reaction with 4-fluorobenzaldehyde in glacial acetic acid yields (E)-3-(2-chlorobenzyl)-7-chloro-2-(4-fluorostyryl)quinazolin-4(3H)-one .
Data:

ParameterValue
Yield40%
1H^1H-NMR (DMSO)δ 6.32 (d, J=15.55 Hz, styryl)
Biological ActivityEnhanced VEGFR-2 inhibition

Cyclization and Heterocycle Formation

The compound undergoes cyclization to form fused heterocycles, enhancing pharmacological profiles.

Triazoloquinazoline Synthesis:
Reaction with 2-azidobenzoic acid derivatives under microwave irradiation forms triazolo[1,5-a]quinazoline-5-one scaffolds . These derivatives show IC50_{50} values of 7.09–29.46 μM against HepG2 and MCF-7 cancer cells .

Mechanistic Pathway:

  • Nucleophilic attack by azide at C4.

  • Cyclization via nitrene intermediate.

  • Aromatic stabilization with chlorine substituents .

Alkylation and Functionalization

The N3 position undergoes alkylation with electrophiles like alkyl halides or benzyl groups.

Example:
Reaction with methyl iodide in basic conditions generates 3-(2-chlorobenzyl)-7-chloro-1-methylquinazolin-4(1H)-one. This modification improves solubility and bioavailability .

Spectroscopic Confirmation:

  • 13C^{13}C-NMR: δ 24.18 (CH3_3)

  • IR: 1680 cm1^{-1} (C=O stretch)

Biological Relevance of Reaction Products

Derivatives synthesized from 7-chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone exhibit:

  • Anticancer Activity: IC50_{50} values < 10 μM against VEGFR-2 .

  • Antimicrobial Effects: MIC of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have been extensively studied. Research indicates that 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone exhibits notable antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

  • Case Study : A study conducted by Osarumwense et al. synthesized various quinazolinone derivatives and evaluated their antibacterial effects using the agar well diffusion method. The results demonstrated that compounds similar to this compound showed high activity against both gram-positive and gram-negative bacteria, suggesting its potential as an effective antibacterial agent .
Bacterial StrainActivity Level
Staphylococcus aureusHigh
Klebsiella pneumoniaeModerate
Escherichia coliModerate

Anticancer Properties

Quinazolinone derivatives are recognized for their anticancer potential, particularly as inhibitors of tyrosine kinases involved in cancer progression. This compound has been investigated for its ability to inhibit cancer cell proliferation.

  • Research Findings : A systematic review highlighted that quinazoline derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported for these compounds indicate their effectiveness in inhibiting cell growth .
Cell LineIC50 (µM)
MCF-711.94
HepG210.58

Other Biological Activities

In addition to antibacterial and anticancer properties, this compound has shown potential antioxidant activity and effects on the central nervous system.

  • Antioxidant Activity : Research indicates that certain substitutions on the quinazolinone scaffold enhance antioxidant properties, which may contribute to cellular protection mechanisms against oxidative stress .
  • CNS Activity : Some studies have explored the neuroprotective effects of quinazolinones, suggesting their potential in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins.

    Pathways Involved: By binding to these molecular targets, the compound can disrupt signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4(3H)-quinazolinone: Lacks the 2-chlorobenzyl group, resulting in different biological activities.

    3-Benzyl-4(3H)-quinazolinone: Lacks the chlorine atoms, affecting its chemical reactivity and biological properties.

    2-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone: Chlorine atom at the 2nd position instead of the 7th, leading to variations in its chemical behavior and applications.

Uniqueness

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is unique due to the presence of both chlorine atoms and the 2-chlorobenzyl group, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for research and development in various scientific fields.

Biological Activity

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

\text{Chemical Formula C 15}H_{12}Cl_{2}N_{3}O}

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various synthesized quinazolinones against multiple strains, including Staphylococcus aureus and Klebsiella pneumoniae . Specifically, derivatives similar to this compound demonstrated high efficacy against these pathogens, suggesting a potential application in treating infections caused by resistant bacteria .

CompoundMicroorganismZone of Inhibition (mm)
This compoundStaphylococcus aureus20
Klebsiella pneumoniae18
Escherichia coli15

Anticancer Activity

The anticancer potential of quinazolinones is well-documented. A comparative study showed that modifications in the quinazolinone structure can lead to enhanced cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for various derivatives were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating strong anticancer activity .

CompoundCell LineIC50 (µM)
This compoundHepG212.5
MCF-710.0
DoxorubicinHepG215.0
MCF-711.0

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby leading to apoptosis in cancer cells . Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or function.

Case Studies

  • Antibacterial Efficacy : A study conducted on various synthesized quinazolinones, including derivatives of this compound, reported significant antibacterial activity against multi-drug resistant strains of bacteria. The study utilized a disk diffusion method and found that the compound exhibited a zone of inhibition comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that the compound induced apoptosis in HepG2 and MCF-7 cells through caspase activation pathways. The results indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone, and how are intermediates characterized?

Methodological Answer: A common synthesis begins with 2-amino-4-chlorobenzoic acid as the starting material. The intermediate 7-chloro-2-phenyl-3,1-benzoxazin-4-one is prepared via cyclization. This intermediate reacts with hydrazine hydrate in ethanol under reflux (3 hours), yielding 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one with an 85% yield. Characterization involves IR spectroscopy (e.g., NH₂ at 3300 cm⁻¹, C=O at 1700 cm⁻¹), ¹H NMR (aromatic protons at δ 7.48–8.19 ppm), and elemental analysis (C, H, N percentages) .

Q. Which spectroscopic techniques are critical for validating quinazolinone derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, NH₂).
  • ¹H NMR : Confirms aromatic substitution patterns and proton environments (e.g., 2-chlorobenzyl protons appear as a multiplet).
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N within ±0.4% of theoretical values).
  • Melting Point : Assesses purity (e.g., 235–238°C for intermediates) .

Q. What in vitro assays are used to evaluate biological activities of this compound?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Anticonvulsant Testing : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents.
  • CNS Depressant Activity : Rodent locomotor activity assays (e.g., open-field test) .

Advanced Research Questions

Q. How do substituents at the 3-position influence antifungal activity?

Methodological Answer: The 2-chlorobenzyl group at the 3-position enhances lipophilicity, improving membrane penetration. In studies, 7-chloro derivatives (e.g., UR-9825) showed superior in vitro antifungal activity (MIC ≤0.5 µg/mL vs. Candida spp.) compared to fluconazole. Hydrophobicity correlates with oral bioavailability in murine models, where increased logP values prolong half-life (e.g., 6–9 hours in rats/rabbits vs. 1 hour in mice) .

Q. How can molecular docking guide the design of quinazolinone derivatives?

Methodological Answer: Docking with enzymes like DNA gyrase (PDB: 1KZN) using AutoDockTools v1.5.4 and AutoDock v4.2 identifies binding interactions. Key parameters:

  • Grid Box : 60 × 60 × 60 Å centered on the active site.
  • Lamarckian Genetic Algorithm : 100 runs, 2.5 million energy evaluations.
  • Binding Affinity : Compounds with ΔG ≤−8 kcal/mol (e.g., 4b derivative) show strong inhibition .

Q. How do pharmacokinetic properties vary across species, and how can this be addressed?

Methodological Answer: UR-9825 exhibits species-dependent half-lives (t₁/₂ = 1 hour in mice vs. 9 hours in rabbits) due to metabolic enzyme variability. Solutions:

  • Prodrug Design : Enhance hydrophilicity for faster absorption.
  • Dosing Regimens : Bidirectional administration (e.g., 100 mg/kg bid) in rodents to maintain therapeutic levels .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Example: Discrepancies in UR-9825’s in vivo efficacy (low in mice vs. high in rats) arise from pharmacokinetic differences. Mitigation strategies:

  • Species-Specific Dosing : Adjust based on metabolic clearance rates.
  • In Silico ADMET Prediction : Use tools like SwissADME to model bioavailability and toxicity .

Q. What strategies optimize stereochemical purity in quinazolinone synthesis?

Methodological Answer: UR-9825’s (1R,2R) isomer is 10× more active than its (1S,2S) counterpart. Methods:

  • Chiral Chromatography : Separate isomers using cellulose-based columns.
  • Asymmetric Catalysis : Employ chiral auxiliaries during benzyl group substitution .

Q. How are metabolites synthesized and evaluated for toxicity?

Methodological Answer: Metabolites (e.g., 6-acetamido-2-fluoromethyl derivatives) are synthesized via nucleophilic substitution (KF in diethylene glycol at 160°C). Toxicity testing includes:

  • In Silico Profiling : Predict hepatotoxicity with ProTox-II.
  • In Vivo LD₅₀ : Intraperitoneal administration in mice (e.g., LD₅₀ >800 mg/kg for some derivatives) .

Q. How do 2-mercapto substituents enhance antitumor activity?

Methodological Answer: Thioether groups at the 2-position (e.g., 2-(2,4-dinitrophenyl)) increase DNA intercalation. In NCI-60 screening, such derivatives show GI₅₀ values ≤3.9 µM. Mechanistic studies:

  • Topoisomerase Inhibition : Gel electrophoresis confirms DNA damage.
  • Apoptosis Assays : Flow cytometry detects caspase-3 activation .

Properties

CAS No.

302913-45-7

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

7-chloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H10Cl2N2O/c16-11-5-6-12-14(7-11)18-9-19(15(12)20)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2

InChI Key

USNAJRWUNHPZCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.